Methyl 3-amino-5-(2-chlorophenyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-amino-5-(2-chlorophenyl)thiophene-2-carboxylate is a heterocyclic compound that features a thiophene ring substituted with an amino group, a chlorophenyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing methyl 3-amino-5-(2-chlorophenyl)thiophene-2-carboxylate involves the reaction of 3-amino-5-(2-chlorophenyl)thiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve esterification .
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-(2-chlorophenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Phenyl derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-5-(2-chlorophenyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of methyl 3-amino-5-(2-chlorophenyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The exact pathways involved would depend on the biological context and the specific target being investigated .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-2-thiophene carboxylate: Lacks the chlorophenyl group, making it less hydrophobic and potentially less bioactive.
Methyl 5-chloro-3-(N-methylsulfamoyl)-thiophene-2-carboxylate: Contains a sulfonamide group, which may confer different biological properties.
Uniqueness
Methyl 3-amino-5-(2-chlorophenyl)thiophene-2-carboxylate is unique due to the presence of both the amino and chlorophenyl groups on the thiophene ring. This combination of functional groups can result in unique electronic properties and biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 3-amino-5-(2-chlorophenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-16-12(15)11-9(14)6-10(17-11)7-4-2-3-5-8(7)13/h2-6H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQJFQMRWXPBSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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